molecular formula C13H18O4 B14031649 (S)-(2-methoxyphenyl)((tetrahydro-2H-pyran-4-yl)oxy)methanol

(S)-(2-methoxyphenyl)((tetrahydro-2H-pyran-4-yl)oxy)methanol

Cat. No.: B14031649
M. Wt: 238.28 g/mol
InChI Key: FWBUHPZVGPGQCP-ZDUSSCGKSA-N
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Description

(S)-(2-methoxyphenyl)((tetrahydro-2H-pyran-4-yl)oxy)methanol is a chiral compound with a complex structure that includes a methoxyphenyl group and a tetrahydropyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(2-methoxyphenyl)((tetrahydro-2H-pyran-4-yl)oxy)methanol typically involves the following steps:

    Formation of the Tetrahydropyran Ring: This can be achieved through the acid-catalyzed cyclization of a suitable diol.

    Attachment of the Methoxyphenyl Group: This step often involves the use of a Grignard reagent or a similar organometallic compound to introduce the methoxyphenyl group onto the tetrahydropyran ring.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize advanced catalytic systems and optimized reaction conditions to scale up the synthesis efficiently.

Chemical Reactions Analysis

Types of Reactions

(S)-(2-methoxyphenyl)((tetrahydro-2H-pyran-4-yl)oxy)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols.

Scientific Research Applications

(S)-(2-methoxyphenyl)((tetrahydro-2H-pyran-4-yl)oxy)methanol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (S)-(2-methoxyphenyl)((tetrahydro-2H-pyran-4-yl)oxy)methanol exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Tetrahydro-2H-pyran-2-yloxy)ethanol
  • Tetrahydropyran-2-methanol
  • 2-Methoxytetrahydropyran

Uniqueness

(S)-(2-methoxyphenyl)((tetrahydro-2H-pyran-4-yl)oxy)methanol is unique due to its specific chiral configuration and the presence of both a methoxyphenyl group and a tetrahydropyran ring

Properties

Molecular Formula

C13H18O4

Molecular Weight

238.28 g/mol

IUPAC Name

(S)-(2-methoxyphenyl)-(oxan-4-yloxy)methanol

InChI

InChI=1S/C13H18O4/c1-15-12-5-3-2-4-11(12)13(14)17-10-6-8-16-9-7-10/h2-5,10,13-14H,6-9H2,1H3/t13-/m0/s1

InChI Key

FWBUHPZVGPGQCP-ZDUSSCGKSA-N

Isomeric SMILES

COC1=CC=CC=C1[C@@H](O)OC2CCOCC2

Canonical SMILES

COC1=CC=CC=C1C(O)OC2CCOCC2

Origin of Product

United States

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